molecular formula C22H37N3O B7037181 [3-Propyl-1-[[2-(4-propylpiperazin-1-yl)phenyl]methyl]pyrrolidin-3-yl]methanol

[3-Propyl-1-[[2-(4-propylpiperazin-1-yl)phenyl]methyl]pyrrolidin-3-yl]methanol

Cat. No.: B7037181
M. Wt: 359.5 g/mol
InChI Key: GMTYLLCAIGBNRD-UHFFFAOYSA-N
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Description

    Reagents: Propyl bromide, sodium hydride

    Conditions: Anhydrous conditions

    Reaction: Alkylation of pyrrolidine ring

  • Step 3: Addition of Piperazine Moiety

      Reagents: 1-(2-bromoethyl)-4-propylpiperazine, potassium carbonate

      Conditions: Reflux in acetonitrile

      Reaction: Nucleophilic substitution

  • Step 4: Addition of Methanol Group

      Reagents: Formaldehyde, sodium borohydride

      Conditions: Room temperature

      Reaction: Reduction to form methanol group

  • Industrial Production Methods

    Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of [3-Propyl-1-[[2-(4-propylpiperazin-1-yl)phenyl]methyl]pyrrolidin-3-yl]methanol typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the propyl group and the piperazine moiety. The final step involves the addition of the methanol group.

    • Step 1: Synthesis of Pyrrolidine Ring

        Reagents: 1,4-dibromobutane, ammonia

        Conditions: Reflux in ethanol

        Reaction: Formation of pyrrolidine ring through cyclization

    Chemical Reactions Analysis

    Types of Reactions

    [3-Propyl-1-[[2-(4-propylpiperazin-1-yl)phenyl]methyl]pyrrolidin-3-yl]methanol undergoes various chemical reactions, including:

    • Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

        Reagents: Potassium permanganate, chromium trioxide

        Conditions: Acidic or basic medium

    • Reduction: Reduction reactions can convert the compound into alcohols or amines.

        Reagents: Lithium aluminum hydride, sodium borohydride

    • Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

        Reagents: Halogens, alkyl halides

        Conditions: Varies depending on the substituent

    Major Products Formed

    The major products formed from these reactions include various substituted derivatives of the original compound, such as ketones, alcohols, and amines, depending on the specific reaction conditions and reagents used.

    Scientific Research Applications

    Chemistry

    In chemistry, [3-Propyl-1-[[2-(4-propylpiperazin-1-yl)phenyl]methyl]pyrrolidin-3-yl]methanol is used as a building block for the synthesis of more complex molecules

    Biology

    In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand for receptor binding studies or as a probe for investigating cellular pathways.

    Medicine

    In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

    Industry

    In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

    Mechanism of Action

    The mechanism of action of [3-Propyl-1-[[2-(4-propylpiperazin-1-yl)phenyl]methyl]pyrrolidin-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

    Comparison with Similar Compounds

    Similar Compounds

    • [3-Propyl-1-[[2-(4-methylpiperazin-1-yl)phenyl]methyl]pyrrolidin-3-yl]methanol
    • [3-Propyl-1-[[2-(4-ethylpiperazin-1-yl)phenyl]methyl]pyrrolidin-3-yl]methanol
    • [3-Propyl-1-[[2-(4-butylpiperazin-1-yl)phenyl]methyl]pyrrolidin-3-yl]methanol

    Uniqueness

    The uniqueness of [3-Propyl-1-[[2-(4-propylpiperazin-1-yl)phenyl]methyl]pyrrolidin-3-yl]methanol lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, or biological activity, making it a valuable compound for further research and development.

    Properties

    IUPAC Name

    [3-propyl-1-[[2-(4-propylpiperazin-1-yl)phenyl]methyl]pyrrolidin-3-yl]methanol
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C22H37N3O/c1-3-9-22(19-26)10-12-24(18-22)17-20-7-5-6-8-21(20)25-15-13-23(11-4-2)14-16-25/h5-8,26H,3-4,9-19H2,1-2H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    GMTYLLCAIGBNRD-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCCC1(CCN(C1)CC2=CC=CC=C2N3CCN(CC3)CCC)CO
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C22H37N3O
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    359.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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